

# Technical Guide: 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid

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## Compound of Interest

*Compound Name:* 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid

*Cat. No.:* B596098

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## Introduction

**2-Fluoro-3-(methoxycarbonyl)phenylboronic acid** is a substituted aromatic boronic acid of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, a methoxycarbonyl group, and a boronic acid moiety, makes it a versatile building block for the synthesis of complex organic molecules. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, while the methoxycarbonyl group provides a handle for further chemical transformations. The boronic acid functional group is particularly valuable for its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation. This guide provides a comprehensive overview of the known properties, experimental protocols, and potential applications of this compound.

## Chemical and Physical Properties

The fundamental chemical and physical properties of **2-Fluoro-3-(methoxycarbonyl)phenylboronic acid** are summarized below. It is important to note that while some data are readily available from various suppliers, a specific melting point for this isomer is not widely reported in publicly available literature.

Table 1: Chemical and Physical Properties

| Property             | Value                                          | Reference(s) |
|----------------------|------------------------------------------------|--------------|
| CAS Number           | 1315476-07-3                                   | [1][2][3]    |
| Molecular Formula    | C <sub>8</sub> H <sub>8</sub> BFO <sub>4</sub> | [1][2][3]    |
| Molecular Weight     | 197.96 g/mol                                   | [1][2][3]    |
| Appearance           | Solid (form may vary)                          | [4]          |
| Purity               | Typically ≥95%                                 | [3]          |
| Storage Temperature  | -20°C                                          | [1]          |
| Shipping Temperature | Room Temperature                               | [1]          |

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-Fluoro-3-(methoxycarbonyl)phenylboronic acid**. While raw spectral data is not publicly available, the expected spectral characteristics can be inferred from the compound's structure and data for analogous compounds.

Table 2: Spectroscopic Data

| Technique                  | Data                        | Reference(s) |
|----------------------------|-----------------------------|--------------|
| <sup>1</sup> H NMR         | Spectral data is available. | [5]          |
| <sup>13</sup> C NMR        | Spectral data is available. | [5]          |
| Mass Spectrometry          | Spectral data is available. | [5]          |
| Infrared (IR) Spectroscopy | Spectral data is available. | [5]          |

## Safety and Handling

A specific Safety Data Sheet (SDS) for **2-Fluoro-3-(methoxycarbonyl)phenylboronic acid** (CAS 1315476-07-3) is not readily available in public databases. However, based on the known

hazards of other substituted phenylboronic acids, the following precautions should be taken.

Table 3: General Safety Information

| Hazard Category                     | Recommendations                                                | Reference(s) |
|-------------------------------------|----------------------------------------------------------------|--------------|
| Acute Toxicity                      | May be harmful if swallowed, inhaled, or in contact with skin. | [6]          |
| Skin Corrosion/Irritation           | Causes skin irritation.                                        | [6]          |
| Eye Damage/Irritation               | Causes serious eye irritation.                                 | [6]          |
| Respiratory Sensitization           | May cause respiratory irritation.                              | [6]          |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection.     | [6]          |
| Handling                            | Avoid breathing dust. Use in a well-ventilated area.           | [6]          |
| Storage                             | Store in a tightly sealed container in a cool, dry place.      | [1]          |

## Experimental Protocols

### Synthesis of 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid

A detailed experimental protocol for the synthesis of **2-Fluoro-3-(methoxycarbonyl)phenylboronic acid** is not explicitly published. However, a plausible synthetic route can be adapted from procedures for structurally similar compounds, such as the one described in US Patent US8822730B2 for the synthesis of 4-chloro-2-fluoro-3-substituted-phenylboronic acids. The following is a representative, hypothetical protocol.

Materials:

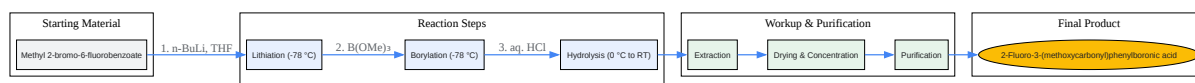
- Methyl 2-bromo-6-fluorobenzoate

- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes
- Trimethyl borate ( $\text{B(OMe)}_3$ )
- Aqueous Hydrochloric Acid (HCl)
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )

Procedure:

- Dissolve methyl 2-bromo-6-fluorobenzoate (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon).
- Cool the solution to  $-78\text{ }^\circ\text{C}$  in a dry ice/acetone bath.
- Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the internal temperature below  $-70\text{ }^\circ\text{C}$ .
- Stir the reaction mixture at  $-78\text{ }^\circ\text{C}$  for 1 hour.
- Slowly add trimethyl borate (1.5 eq) dropwise, again maintaining the temperature below  $-70\text{ }^\circ\text{C}$ .
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of aqueous HCl (e.g., 2 M) at  $0\text{ }^\circ\text{C}$  until the solution is acidic.
- Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
- Combine the organic layers, wash with brine, and dry over anhydrous  $\text{MgSO}_4$ .

- Filter the mixture and concentrate the solvent under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography.



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Synthetic Workflow for **2-Fluoro-3-(methoxycarbonyl)phenylboronic acid**.

## Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The following is a general protocol.

Materials:

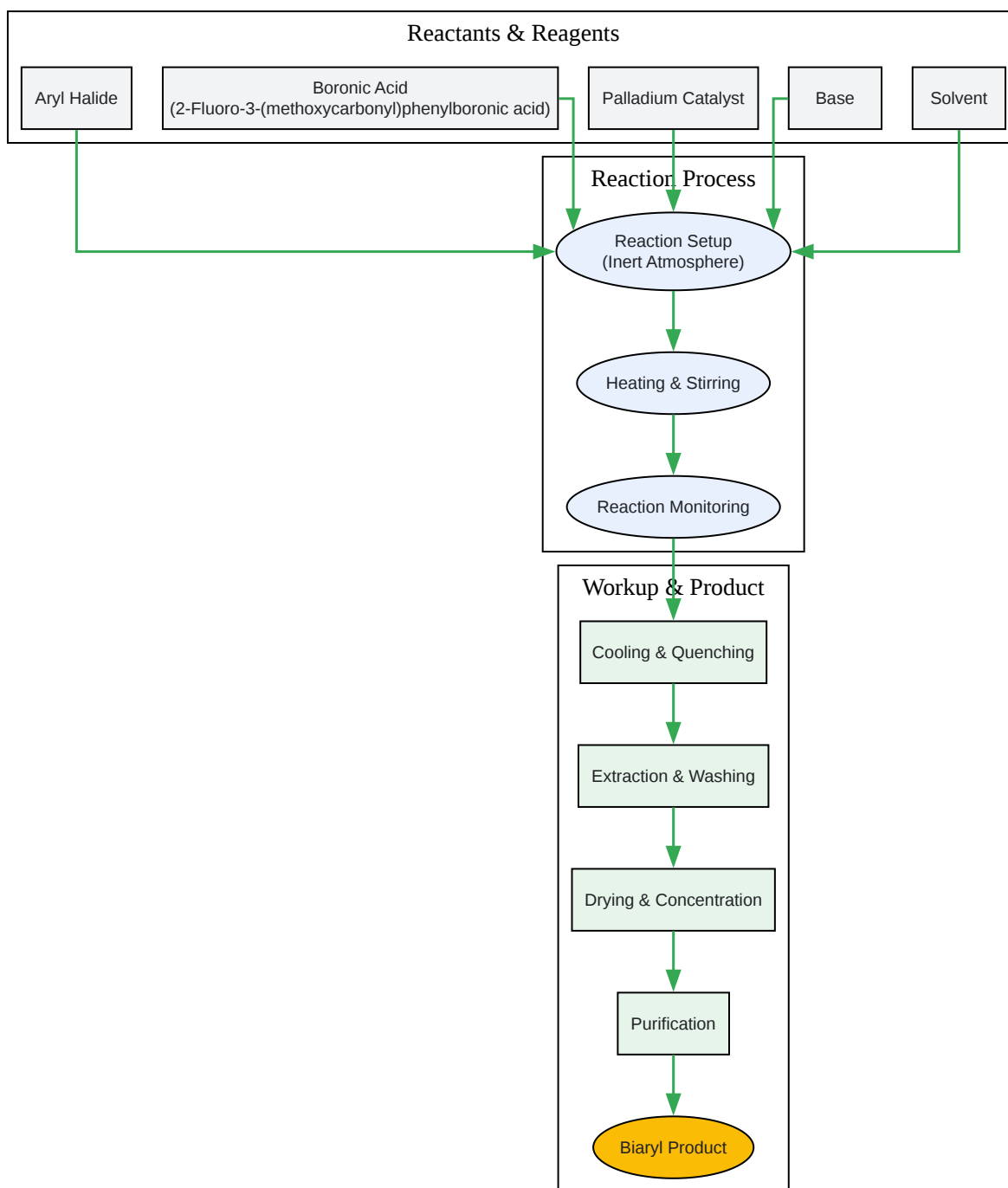
- **2-Fluoro-3-(methoxycarbonyl)phenylboronic acid** (1.2 eq)
- Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 eq)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, PdCl<sub>2</sub>(dppf)) (1-5 mol%)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>, K<sub>3</sub>PO<sub>4</sub>) (2.0-3.0 eq)
- Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
- Degassed water (if using an aqueous base system)

Procedure:

- To an oven-dried Schlenk tube, add the aryl halide, **2-Fluoro-3-(methoxycarbonyl)phenylboronic acid**, the palladium catalyst, and the base under an inert

atmosphere.

- Add the anhydrous, degassed solvent via syringe. If using a biphasic system, add the degassed water.
- Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- If a biphasic system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous  $\text{MgSO}_4$ .
- Filter and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.



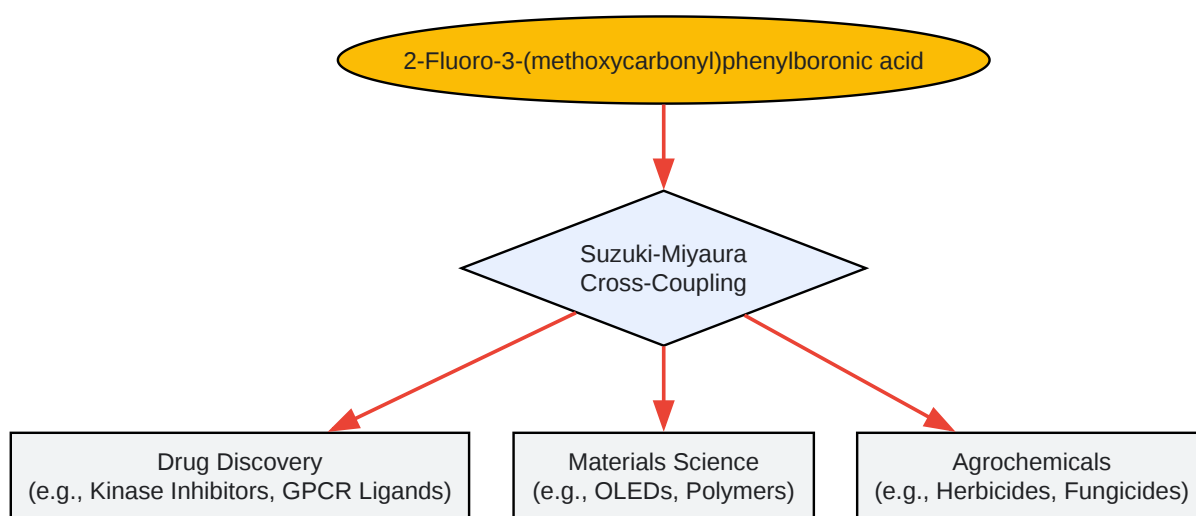
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General Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.

## Applications in Research and Development

**2-Fluoro-3-(methoxycarbonyl)phenylboronic acid** is a valuable intermediate for the synthesis of a wide range of target molecules, particularly in the pharmaceutical and materials science sectors.

- **Drug Discovery:** The incorporation of the 2-fluoro-3-carboxyphenyl moiety into lead compounds can modulate their pharmacokinetic and pharmacodynamic properties. The fluorine atom can block metabolic sites and enhance binding to biological targets through favorable electrostatic interactions.
- **Organic Materials:** As a building block for biaryl structures, this compound can be used in the synthesis of organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials where the electronic properties of the conjugated system are critical.
- **Agrochemicals:** Similar to pharmaceutical applications, the introduction of this structural motif can lead to the development of new herbicides, pesticides, and fungicides with improved efficacy and environmental profiles.



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